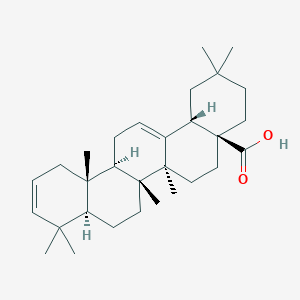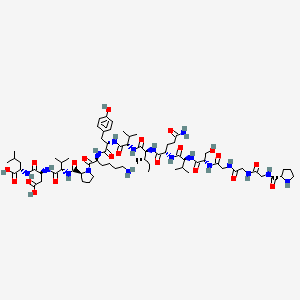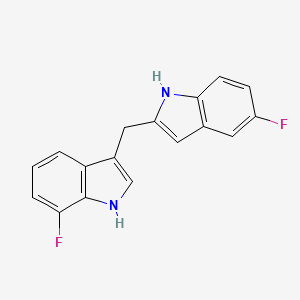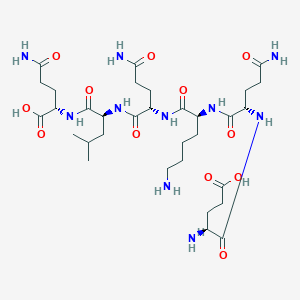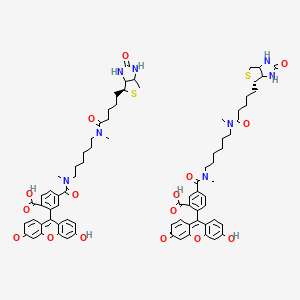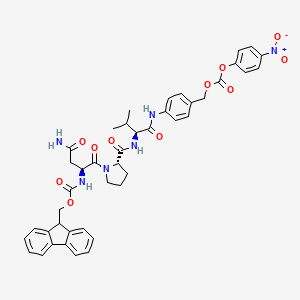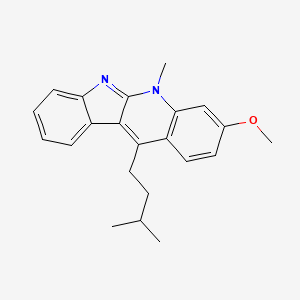
Anticancer agent 75
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 75 is a synthetic compound designed to inhibit the proliferation of cancer cells. It has shown promising results in preclinical studies and is currently under investigation for its potential use in cancer therapy. This compound is part of a broader class of anticancer agents that target specific molecular pathways involved in cancer cell growth and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 75 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions to form the final product. The initial step typically involves the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous flow systems, and stringent quality control measures to maintain the consistency and quality of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
Anticancer agent 75 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Anticancer agent 75 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of chemical reactions and to develop new synthetic methodologies.
Biology: It is used to investigate the molecular pathways involved in cancer cell growth and survival, and to identify potential targets for cancer therapy.
Medicine: It is being evaluated for its potential use in cancer treatment, either as a standalone therapy or in combination with other anticancer agents.
Industry: It is used in the development of new anticancer drugs and in the optimization of production processes for existing drugs.
作用机制
The mechanism of action of Anticancer agent 75 involves the inhibition of specific molecular targets that are essential for cancer cell growth and survival. These targets may include enzymes, receptors, and signaling pathways that are dysregulated in cancer cells. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death or inhibition of their proliferation.
相似化合物的比较
Anticancer agent 75 is compared with other similar compounds to highlight its uniqueness and potential advantages. Some of the similar compounds include:
Piperazine derivatives: These compounds have shown potent anticancer activity and are used as reference compounds in comparative studies.
Pyrimidine derivatives: These compounds are known for their anticancer activity and are often used as benchmarks in the development of new anticancer agents.
Benzimidazole derivatives: These compounds have a similar mechanism of action and are used to compare the efficacy and safety of this compound.
This compound stands out due to its unique chemical structure, which allows for specific targeting of molecular pathways involved in cancer cell growth. Its efficacy and safety profile are currently being evaluated in preclinical and clinical studies, and it holds promise as a potential new therapy for cancer treatment.
属性
分子式 |
C22H24N2O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-methoxy-5-methyl-11-(3-methylbutyl)indolo[2,3-b]quinoline |
InChI |
InChI=1S/C22H24N2O/c1-14(2)9-11-17-16-12-10-15(25-4)13-20(16)24(3)22-21(17)18-7-5-6-8-19(18)23-22/h5-8,10,12-14H,9,11H2,1-4H3 |
InChI 键 |
WLYMPCQGWLNTIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=C2C3=CC=CC=C3N=C2N(C4=C1C=CC(=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
